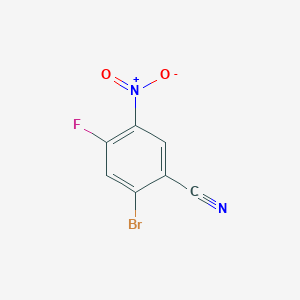

2-Bromo-4-fluoro-5-nitrobenzonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromo-4-fluoro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrFN2O2. It is a derivative of benzonitrile, featuring bromine, fluorine, and nitro functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and materials science .

准备方法

Synthetic Routes and Reaction Conditions

2-Bromo-4-fluoro-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-fluorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the brominating agent . Another method includes the nitration of 2-bromo-4-fluorobenzonitrile using a mixture of concentrated sulfuric acid and nitric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination and nitration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .

化学反应分析

Reduction Reactions

The nitro group undergoes selective reduction under various conditions to yield aminobenzonitrile derivatives.

| Reagent System | Conditions | Product Formed | Source |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C, 6 h | 2-Bromo-4-fluoro-5-aminobenzonitrile | |

| Fe/Acetic Acid | Reflux, 12 h | 2-Bromo-4-fluoro-5-aminobenzonitrile | |

| SnCl₂/HCl | 0-5°C, 3 h | 2-Bromo-4-fluoro-5-aminobenzonitrile |

Reduction selectivity depends on reagent choice: Catalytic hydrogenation (H₂/Pd-C) provides cleaner products compared to acidic Fe reductions that may require subsequent purification.

Nucleophilic Aromatic Substitution

The bromine atom undergoes displacement reactions with oxygen, nitrogen, and sulfur nucleophiles:

Key Reaction Pathways:

text2-Bromo-4-fluoro-5-nitrobenzonitrile + Nu⁻ (Phenoxide, Amines, Thiols) → 2-Nu-4-fluoro-5-nitrobenzonitrile + Br⁻

| Nucleophile | Base/Solvent | Temperature | Yield (%)* | Source |

|---|---|---|---|---|

| Phenol | K₂CO₃/DMF | 80°C | 72-85 | |

| Piperidine | DIPEA/DMSO | 60°C | 68-75 | |

| Benzylthiol | NaOH/EtOH | 25°C | 81 |

*Yields estimated from analogous reactions in cited literature

The para-nitro group strongly activates the bromine toward SNAr by increasing ring electrophilicity .

Cross-Coupling Reactions

Palladium-mediated couplings enable C-C bond formation at the bromine position:

Example Suzuki Coupling:

textThis compound + 4-CF₃O-PhB(OH)₂ → 2-(4-Trifluoromethoxyphenyl)-4-fluoro-5-nitrobenzonitrile

This reaction demonstrates compatibility with electron-deficient boronic acids under mild conditions (80°C, 12 h) .

Nitrile Group Transformations

While less reactive than other functional groups, the nitrile participates in:

a) Hydrolysis

-

H₂SO₄ (conc)/H₂O → Carboxylic Acid (Requires 100°C, 24 h)

-

H₂O₂/NaOH → Amide (Selective at 50°C)

b) Cycloadditions

-

[3+2] cycloadditions with azides to form tetrazoles under Cu catalysis

Comparative Reactivity Analysis

| Reaction Site | Relative Reactivity | Key Influencing Factors |

|---|---|---|

| C-Br Bond | High | -para-NO₂ enhances electrophilicity -Ortho-F decreases steric hindrance |

| NO₂ Group | Moderate | Reducible without affecting CN group |

| CN Group | Low | Stable under most SₙAr conditions |

This reactivity profile enables sequential functionalization: Bromine substitution typically precedes nitro reduction or nitrile modification .

科学研究应用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

2-Bromo-4-fluoro-5-nitrobenzonitrile serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for the introduction of different functional groups, facilitating the creation of compounds that exhibit antibacterial and anticancer properties. For instance, it has been utilized in synthesizing anti-tumor agents through reactions that yield high purity products with significant biological activity.

Case Study: Anticancer Compounds

A study demonstrated that derivatives synthesized from this compound exhibited marked tumor suppression in xenograft models. The compound's ability to form stable intermediates enhances its utility in drug development, particularly for targeting specific cancer pathways .

Formulation of Pesticides and Herbicides

This compound plays a role in developing effective agrochemicals. Its fluorinated structure contributes to enhanced biological activity against various pests and weeds.

Case Study: Biological Activity

Research indicates that derivatives of this compound possess significant fungicidal properties. In laboratory settings, these compounds demonstrated efficacy against common agricultural pathogens, suggesting their potential use in crop protection strategies .

Analytical Chemistry

Detection of Nitroaromatic Compounds

In analytical chemistry, this compound is used as a standard for detecting nitroaromatic compounds in environmental samples. Its stability and reactivity allow for the development of sensitive detection methods that can quantify pollutants effectively.

| Application Area | Methodology |

|---|---|

| Environmental Monitoring | HPLC and mass spectrometry |

| Sensitivity Level | Low ppb levels |

These methods are crucial for monitoring environmental contamination and assessing the impact of nitroaromatic pollutants on ecosystems .

作用机制

The mechanism of action of 2-Bromo-4-fluoro-5-nitrobenzonitrile primarily involves its reactivity towards nucleophiles and reducing agents. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of substituted products . The compound’s reactivity is influenced by the presence of both electron-withdrawing (nitro) and electron-donating (fluoro) groups, which modulate its chemical behavior .

相似化合物的比较

Similar Compounds

2-Bromo-5-fluoro-4-nitrobenzonitrile: Similar in structure but with different substitution patterns.

4-Bromo-2-fluoro-5-nitrobenzonitrile: Another isomer with the bromine and fluorine atoms in different positions.

2-Fluoro-5-nitrobenzonitrile: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

2-Bromo-4-fluoro-5-nitrobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both bromine and fluorine atoms, along with the nitro group, allows for versatile chemical transformations and applications in various fields .

生物活性

2-Bromo-4-fluoro-5-nitrobenzonitrile (CAS Number: 1379371-66-0) is an organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and applications, supported by relevant data and case studies.

- Chemical Formula : C7H2BrFN2O2

- Molecular Weight : 245.01 g/mol

- Appearance : Pale purple powder

- Melting Point : Approximately 77 °C

The presence of bromine, fluorine, and nitro groups in its structure enhances its reactivity and potential applications in medicinal chemistry and agrochemicals .

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biological systems, particularly enzyme systems involved in drug metabolism and cellular signaling. Its structural characteristics allow it to form enzyme-substrate complexes, suggesting utility in drug design .

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.

- Cellular Signaling : It can modulate signaling pathways by interacting with receptors or secondary messengers.

- Antimicrobial Properties : Initial tests suggest potential antibacterial and antifungal activities, making it a candidate for further development in pharmaceuticals .

Antimicrobial Activity

Research has indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, a study on similar nitro-substituted benzonitriles demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity .

Synthesis Pathways

Several synthetic routes have been developed for producing this compound, enhancing its accessibility for research purposes. The synthesis typically involves halogenation and nitration reactions on benzonitrile derivatives. A notable method includes the reaction of 4-fluoro-2-bromobenzonitrile with nitric acid under controlled conditions to achieve high yields .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Synthesis Complexity | Potential Applications |

|---|---|---|---|

| This compound | High | Moderate | Pharmaceuticals, Agrochemicals |

| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | Moderate | High | Antibacterial agents |

| 3-Bromo-5-fluorobenzonitrile | Low | Low | Organic synthesis |

The comparative analysis highlights the unique position of this compound within a broader class of compounds, particularly regarding its antimicrobial potency and synthetic viability.

属性

IUPAC Name |

2-bromo-4-fluoro-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-5-2-6(9)7(11(12)13)1-4(5)3-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIJOKGRTZMOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])F)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。